1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-10(13-5-3-4-11(13)15)7-9(2)12(8)14(16)17/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSSDPBLVVXSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethyl-4-nitrobenzaldehyde and pyrrolidin-2-one.
Synthetic Route: A common synthetic route involves the condensation of 3,5-dimethyl-4-nitrobenzaldehyde with pyrrolidin-2-one under acidic or basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Chemical Reactions Involving Pyrrolidin-2-ones
Pyrrolidin-2-ones are versatile compounds that can undergo several chemical transformations:
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Lactamization and Dealkoxycarbonylation : These reactions are crucial in the synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes. The process involves the opening of the cyclopropane ring with amines, followed by lactamization and removal of the ester group .
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Imino Diels-Alder Reaction : This reaction is used to synthesize complex pyrrolidin-2-one derivatives, such as those involving tetrahydroquinoline moieties. The reaction involves the cycloaddition of N-vinylpyrrolidin-2-one with aromatic aldehydes in the presence of a catalyst like BiCl3 .
Reactivity of Nitro-Substituted Aromatic Compounds
Nitro-substituted aromatic compounds, like those involved in the synthesis of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, exhibit specific reactivity patterns:
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Nucleophilic Aromatic Substitution : Nitro groups can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles onto the aromatic ring .
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Condensation Reactions : Nitrobenzaldehydes can participate in condensation reactions with amines to form imines or other nitrogen-containing compounds.
Data and Research Findings
While specific data on this compound is limited, related compounds and reactions provide valuable insights:
Scientific Research Applications
Pharmacological Applications
The compound is part of a broader class of pyrrolidin-2-ones, which have been identified as promising candidates for various therapeutic applications. Notably:
- Histone Deacetylase Inhibitors : Pyrrolidin-2-ones have been shown to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Inhibitors targeting HDAC5 and HDAC6 are particularly relevant in cancer therapy due to their role in tumor suppression and differentiation .
- Cannabinoid Receptor Modulation : Compounds within this class have demonstrated selective activity against cannabinoid receptor 1 (CB1), suggesting potential applications in treating conditions like obesity and pain management .
Synthesis of Bioactive Compounds
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one serves as an essential intermediate in the synthesis of various bioactive molecules:
- Synthesis Pathways : The compound can be synthesized through multiple pathways, including nucleophilic aromatic substitution reactions with high yields reported when using specific reagents like piperidine and pyrrolidine .
| Synthesis Method | Yield (%) | Reagents Used |
|---|---|---|
| Nucleophilic Aromatic Substitution | 76% | 1,4-Dimethoxy-2,5-dinitrobenzene with piperidine |
| Reaction with Pyrrolidine | 82% | 1,4-Dimethoxy-2,5-dinitrobenzene |
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of derivatives of pyrrolidin-2-one compounds. For instance, certain derivatives exhibited remarkable antioxidant activities with IC50 values as low as 0.005 μM, indicating their potential in combating oxidative stress-related diseases .
Teratogenicity Studies
Research into the teratogenic potential of related compounds has shown that while some derivatives do not induce major structural malformations in developing embryos, they may affect fetal weight and skeletal development under specific conditions . This highlights the importance of thorough evaluation during drug development processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: Depending on the specific application, the compound can modulate pathways related to inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Table 1: Key Pyrrolidin-2-one Derivatives and Their Features
Key Observations:
- Nitro vs. Amino Groups: The nitro group in this compound enhances electrophilicity, making it suitable for reactions like reduction to amines.
- Hydroxy/Methoxy Substitution: 1-(3-Hydroxy-2-methylphenyl)pyrrolidin-2-one (synthesized via demethylation of its methoxy analogue) is critical in synthesizing triazine-based modulators . The hydroxyl group improves hydrogen-bonding capacity, influencing solubility and target interactions.
- Chlorine and Heterocyclic Additions: Chlorine and oxadiazole-thione substituents in derivatives from significantly enhance antioxidant activity, surpassing ascorbic acid in DPPH radical scavenging assays .
Comparison with Nitro-Substituted Aromatic Compounds
Research Findings and Implications
- Antioxidant Performance: Chlorinated pyrrolidinone derivatives () exhibit superior antioxidant activity (1.35–1.5× ascorbic acid), likely due to electron-withdrawing groups stabilizing radical intermediates .
- Synthetic Flexibility: The amino derivative (CAS: 924830-53-5) is a versatile intermediate for post-functionalization, whereas the nitro analogue’s discontinued status may limit its utility .
- Structural-Activity Relationships (SAR): Substituent position (e.g., 3,5-dimethyl vs. 2-methyl) profoundly affects bioactivity. For example, 3-hydroxy substitution enhances modulator efficacy in FFAR1/FFAR4 pipelines .
Biological Activity
1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a scaffold for drug development, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory research. This article reviews available literature regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure features a pyrrolidine ring substituted with a 3,5-dimethyl-4-nitrophenyl group, contributing to its unique pharmacological profile. Pyrrolidine derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibiotics, indicating its potential as an antimicrobial agent .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Anticancer Activity
Research has indicated that this compound possesses anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of various cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated using several models. In carrageenan-induced paw edema tests in rats, the compound exhibited significant reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac sodium . The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Activity Assessed | Inhibition (%) | Standard Drug |
|---|---|---|
| TNF-α Inhibition | 61 - 85 | Dexamethasone (76%) |
| IL-6 Inhibition | 76 - 93 | Dexamethasone (86%) |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways and cancer progression. For instance, it may modulate the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation .
Case Studies
Several studies have highlighted the promising therapeutic applications of this compound:
- Anticancer Efficacy : A study conducted by Selvam et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines with IC50 values lower than conventional chemotherapeutics .
- Anti-inflammatory Research : In a comparative study on anti-inflammatory agents, the compound was shown to significantly reduce paw edema in a rat model when administered at specified doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,5-Dimethyl-4-nitrophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between pyrrolidin-2-one derivatives and halogenated aromatic precursors. For example, coupling 2-pyrrolidinone with a 3,5-dimethyl-4-nitrohalobenzene (e.g., bromo or iodo derivatives) under Buchwald-Hartwig conditions or copper-catalyzed cross-coupling. Reaction parameters like catalyst loading (e.g., Pd/Cu), solvent (DMF or DMSO), and temperature (80–120°C) critically affect yields. Evidence from analogous syntheses shows yields ranging from 46% to 85% depending on halogen reactivity and steric effects .
- Optimization : Lower yields (e.g., 59% with bromo vs. 85% with iodo derivatives) highlight the need for electrophile optimization. Microwave-assisted synthesis may reduce reaction times and improve purity .
Q. How is the structural integrity of this compound verified post-synthesis?
- Characterization : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., nitro group at C4, methyl groups at C3/C5). For crystallographic validation, X-ray diffraction with programs like SHELXL or SIR97 is employed. These tools refine crystal structures using intensity data and resolve ambiguities in bond lengths/angles .
- Spectroscopy : FTIR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone), while HRMS confirms molecular mass .
Advanced Research Questions
Q. How can conflicting NMR data arising from tautomerism or dynamic effects be resolved?
- Approach : Dynamic NMR (DNMR) or variable-temperature studies can distinguish between tautomeric forms. For example, slow exchange rates at low temperatures may split peaks, revealing hidden proton environments. Computational methods (DFT) predict stable tautomers and assist in assigning signals .
- Case Study : In related pyrrolidinones, NOESY correlations resolved ambiguities in methyl group orientations, while deuterated solvent swaps (DMSO-d6 vs. CDCl3) identified solvent-induced shifts .
Q. What strategies optimize crystallization for challenging derivatives of this compound?
- Crystallization Techniques : Use solvent diffusion (e.g., layering hexane over DCM) or vapor diffusion to grow single crystals. For nitro-containing analogs, adding electron-deficient co-crystallizers (e.g., trinitrobenzene) enhances π-π stacking. SHELXD or SHELXE can phase low-resolution data, while twin refinement in SHELXL addresses twinning artifacts .
- Troubleshooting : If crystals are oily, derivatization (e.g., acetylation of free -OH groups) improves crystallinity. For hygroscopic samples, glovebox-based mounting is critical .
Q. How do electronic effects of the 3,5-dimethyl-4-nitrophenyl group influence reactivity in downstream modifications?
- Mechanistic Insight : The nitro group’s electron-withdrawing nature deactivates the aryl ring, directing electrophilic substitutions to meta positions (if possible). Methyl groups sterically hinder reactions at C3/C5, favoring functionalization at the pyrrolidinone ring. For example, nitration or halogenation of the pyrrolidinone core proceeds selectively under mild conditions .
- Experimental Validation : Kinetic studies (e.g., monitoring by HPLC) comparing reaction rates with/without substituents quantify electronic effects. Hammett plots correlate substituent constants (σ) with reaction outcomes .
Data Analysis and Contradictions
Q. How to reconcile discrepancies between computational predictions and experimental spectral data?
- Workflow :
Re-optimize computational models (e.g., B3LYP/6-311+G(d,p) in Gaussian) with implicit solvent corrections.
Compare experimental vs. calculated NMR chemical shifts using tools like ACD/Labs or MestReNova.
If deviations persist (e.g., >0.5 ppm for 13C), check for overlooked conformers or proton exchange processes .
- Example : A 2022 study on pyrrolidine-2,3-diones found that solvent polarity adjustments in DFT simulations reduced 1H NMR errors from 0.3 ppm to <0.1 ppm .
Q. What causes batch-to-batch variability in synthetic yields, and how is it mitigated?
- Root Causes : Impurities in starting materials (e.g., residual moisture in 3,5-dimethyl-4-nitrohalobenzene) or inconsistent catalyst activation (e.g., Pd nanoparticles aggregating).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
